molecular formula C13H14N2O3 B1386664 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid CAS No. 1000576-28-2

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid

Cat. No. B1386664
CAS RN: 1000576-28-2
M. Wt: 246.26 g/mol
InChI Key: MNUJUQSXOGLRNS-UHFFFAOYSA-N
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Description

The compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring structure is incorporated in many pharmaceutical drugs due to its bioactive properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds like “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole” have a molecular weight of 152.20 and are liquid at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Anti-Inflammatory Actions

A series of compounds, including 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, were synthesized to evaluate their anti-inflammatory activity. Notably, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid showed significant anti-inflammatory effects with an ED50 value of 3.5 mg/kg, demonstrating the potential of these compounds in anti-inflammatory applications (Nagakura et al., 1979).

AKT Inhibition Activity

The synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles, including derivatives of the targeted compound, was aimed at evaluating their Akt kinase activity. This exploration highlights the relevance of such compounds in the study of kinase inhibition, which is crucial for understanding cancer and other diseases (Gogireddy et al., 2014).

Novel Fluorescent Dyes

Research into the synthesis of fluorescent dyes containing the pyrazoolympicene chromophore involved the creation of compounds like 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde. Such compounds, having a rigid six-ringed structure, exhibited bright fluorescence, suggesting their potential in the development of new fluorescent materials (Wrona-Piotrowicz et al., 2022).

Synthesis of Novel Ligands

The synthesis of novel ligands based on 1H-pyrazole-3(5)-carboxylic acids with the triazole moiety was explored for potential applications in medicinal chemistry and metal complex catalysis. This research underlines the compound's relevance in the creation of polychelated ligands for various applications (Dalinger et al., 2020).

CCR5 Antagonist Synthesis

A practical method for synthesizing an orally active CCR5 antagonist, which includes a tetrahydro-2H-pyran-4-yl amino component, was developed. This work contributes to the understanding of synthesizing complex molecules with potential therapeutic applications (Ikemoto et al., 2005).

Coordination Polymers

Research into the structural modulation of coordination polymers using 1H-indazole-3-carboxylic acid and related compounds highlights the use of these compounds in creating diverse molecular architectures with potential applications in material science (Wang et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a pharmaceutical drug, the mechanism of action would depend on the target protein or pathway in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with care and use appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications. If it has pharmaceutical properties, it could be further developed and studied for use in drug therapies .

properties

IUPAC Name

1-(oxan-2-yl)indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)9-4-5-11-10(7-9)8-14-15(11)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUJUQSXOGLRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)C(=O)O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656772
Record name 1-(Oxan-2-yl)-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid

CAS RN

1000576-28-2
Record name 1-(Oxan-2-yl)-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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